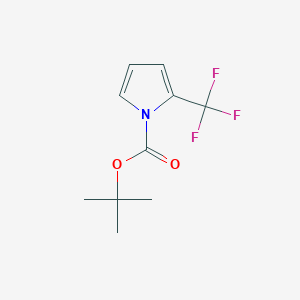
Tert-butyl 2-(trifluoromethyl)-1h-pyrrole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the radical copolymerization of vinylidene fluoride with tert-butyl 2-trifluoromethyl acrylate has been used for the synthesis of alternating fluorinated copolymers . Another study reported the synthesis of a series of seven copolymerization reactions from initial molar ratios .Molecular Structure Analysis
The molecular structure of a similar compound, “tert-Butyl 2-(trifluoromethyl)acrylate”, has been reported. It has a molecular formula of C8H11F3O2, an average mass of 196.167 Da, and a monoisotopic mass of 196.071121 Da .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the kinetics of the radical copolymerization of vinylidene fluoride (VDF) with tert-butyl 2-trifluoromethacrylate (MAF-TBE) initiated by tert-butyl peroxypivalate in solution has been presented . Another study reported the trifluoromethylation by photoredox catalysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate”, include a molecular formula of C10H17F3N2O2, a molecular weight of 254.25, and a storage temperature of 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Tert-butyl 2-(trifluoromethyl)-1H-pyrrole-1-carboxylate and its derivatives are primarily used in the synthesis of various organic compounds. For instance, its involvement in the synthesis of pentafluorosulfanyl (SF5) pyrrole carboxylic acid esters demonstrates its utility in creating SF5-substituted pyrroles, which are otherwise rare in organic chemistry (Dolbier & Zheng, 2009). Additionally, tert-butyl pyrrole derivatives have been utilized in the regio-selective synthesis of novel 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, showcasing their potential as building blocks in organic synthesis (Nguyen, Schiksnis, & Michelotti, 2009).
Structural and Crystallographic Studies
The compound and its derivatives have also been studied for their structural properties. The study of the crystal structure of various derivatives, such as 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one, has provided insights into the planarity of substituted pyrrole rings in these structures (Dazie et al., 2017). Such structural analyses are crucial for understanding the physical and chemical properties of these compounds and their applications in various fields of chemistry.
Application in Medicinal Chemistry
In medicinal chemistry, tert-butyl pyrrole derivatives have been explored for their pharmacological significance. An example is the efficient synthesis of tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, a compound representing an essential pharmacophore for various pharmacological activities (Bahekar et al., 2017). This highlights the compound's potential in the development of new therapeutic agents.
Mecanismo De Acción
While the specific mechanism of action for “Tert-butyl 2-(trifluoromethyl)-1h-pyrrole-1-carboxylate” is not available, a similar compound “6-(3-aminophenyl)-n-(tert-butyl)-2-(trifluoromethyl)quinazolin-4-amine” has been studied. This compound belongs to the class of organic compounds known as quinazolinamines, which are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .
Safety and Hazards
The safety data sheet for a similar compound, “tert-Butyl 2-(trifluoromethyl)acrylate”, indicates that it is classified as a skin irritant (Category 2), causes serious eye damage (Category 1), and is suspected of damaging fertility or the unborn child (Category 2). It is also toxic to aquatic life and very toxic to aquatic life with long-lasting effects .
Direcciones Futuras
The future directions for research on similar compounds could involve the development of new methodologies for trifluoromethylation . The use of high-throughput technologies for the realization of upscale production and the development of applications of current PISA nano-objects in different fields are also potential future directions .
Propiedades
IUPAC Name |
tert-butyl 2-(trifluoromethyl)pyrrole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2/c1-9(2,3)16-8(15)14-6-4-5-7(14)10(11,12)13/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXUBBBNFDANEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2H-1,3-benzodioxol-5-yl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2746762.png)
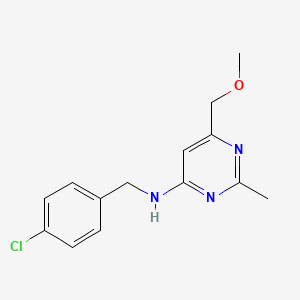
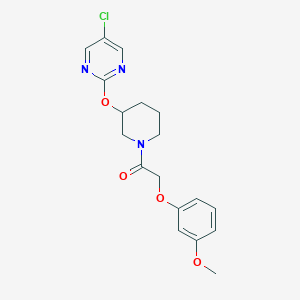
![Methyl (1R,2R,5R)-3-benzyl-2-(methoxymethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2746768.png)

![(E)-2-((2,5-dimethoxybenzylidene)amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B2746770.png)
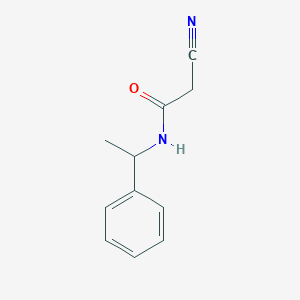

![7-Bromothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2746774.png)
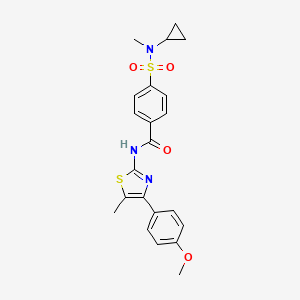
![N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2746777.png)
![N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2746778.png)
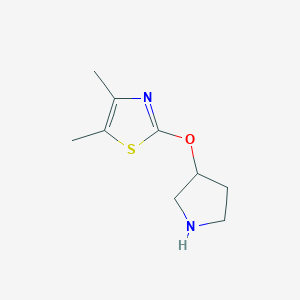
![2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2746785.png)